molecular formula C16H14ClNO3 B5805833 N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide

Cat. No.: B5805833
M. Wt: 303.74 g/mol
InChI Key: HJEZLOKCHQLFMG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring, attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring system can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Benzodioxole to Benzylamine: The benzodioxole moiety is then attached to benzylamine through a nucleophilic substitution reaction.

    Formation of the Benzamide: The final step involves the acylation of the benzylamine derivative with 2-chloro-4-methylbenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

    Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study the interactions of benzamide derivatives with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression and are implicated in cancer.

    Pathway Modulation: It can modulate signaling pathways involved in cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth and induction of cell death.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide
  • N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichlorobenzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzamide ring, such as additional chloro or methyl groups, can significantly alter the compound’s chemical properties and biological activity.
  • Unique Features: N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)6-10)16(19)18-8-11-3-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZLOKCHQLFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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